2,4,6,8-Tetrachloroquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

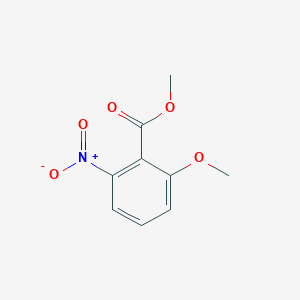

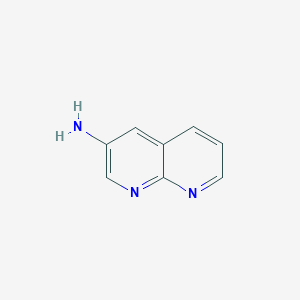

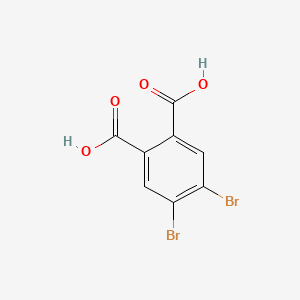

2,4,6,8-Tetrachloroquinazoline (TCQ) is an organic compound with a quinazoline ring structure and four chlorine groups attached to it . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2,4,6,8-Tetrachloroquinazoline involves various methods, including the reaction of appropriate chlorinated precursors or via the Vilsmeier-Haack reaction. The yield of the synthesis is approximately 55% .Molecular Structure Analysis

The molecular formula of 2,4,6,8-Tetrachloroquinazoline is C8H2Cl4N2 . The molecular weight is 267.93 g/mol . The InChIKey, a unique identifier for the compound, is GYUFSVVBAINEBI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6,8-Tetrachloroquinazoline include a molecular weight of 267.93 g/mol . The compound has a complexity of 216 and a topological polar surface area of 25.8 Ų .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer and Neuroprotective Activities : Tetrahydroisoquinolines, closely related to quinazoline derivatives, have been recognized for their neuroprotective and anticancer properties. Initially associated with neurotoxicity, certain derivatives have shown promise as anticancer antibiotics, demonstrating a potential pathway for drug discovery in treating cancer and central nervous system disorders (Singh & Shah, 2017).

Antimicrobial and Antitumor Properties : Research on 8-Hydroxyquinolines, a structurally related group, underscores their significant biological activities, including antimicrobial and antitumor effects. These compounds' metal chelation properties contribute to their potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).

Environmental and Analytical Chemistry Applications

Pollutant Remediation : The enzymatic treatment of organic pollutants in wastewater has been enhanced by redox mediators, showing the importance of such chemical compounds in environmental remediation. This suggests potential applications for quinazoline derivatives in enhancing the efficiency of pollutant degradation (Husain & Husain, 2007).

Antioxidant Activity Analysis : The study of antioxidants, which are crucial in food engineering, medicine, and pharmacy, has leveraged various assays based on chemical reactions. Quinazoline derivatives, known for their antioxidant properties, could play a role in determining antioxidant capacity in complex samples, contributing to health science and food preservation (Munteanu & Apetrei, 2021).

Safety And Hazards

2,4,6,8-Tetrachloroquinazoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .

Eigenschaften

IUPAC Name |

2,4,6,8-tetrachloroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4N2/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUFSVVBAINEBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507425 |

Source

|

| Record name | 2,4,6,8-Tetrachloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6,8-Tetrachloroquinazoline | |

CAS RN |

54185-42-1 |

Source

|

| Record name | 2,4,6,8-Tetrachloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)